molecular formula C11H11FN2O B1399597 {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1094202-70-6

{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B1399597
CAS No.: 1094202-70-6
M. Wt: 206.22 g/mol
InChI Key: QHDZPGQMCDGLFO-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: . This compound features a pyrazole ring substituted with a fluorophenyl group and a methanol group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Fluorination: : Introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Methanol Substitution: : The methanol group can be introduced through nucleophilic substitution reactions using methanol as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the methanol group to a carboxylic acid or ketone.

  • Reduction: : Reduction reactions can reduce the pyrazole ring or the fluorophenyl group.

  • Substitution: : Nucleophilic substitution reactions can replace the methanol group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Reduced pyrazole derivatives or fluorophenyl derivatives.

  • Substitution: : Amine-substituted pyrazoles or other nucleophile-substituted derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the pyrazole ring interacts with enzymes and other biological molecules.

Comparison with Similar Compounds

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: can be compared with other fluorinated pyrazole derivatives, such as 1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol and 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol . These compounds differ in the position of the fluorine atom on the phenyl ring, which affects their chemical properties and biological activities.

Conclusion

1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDZPGQMCDGLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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